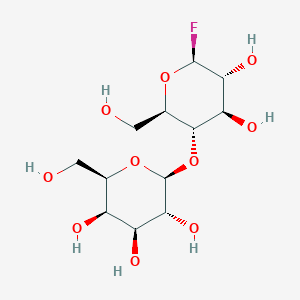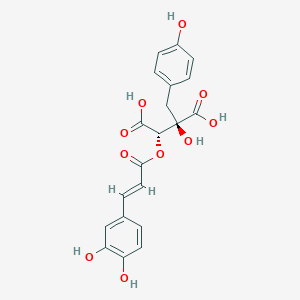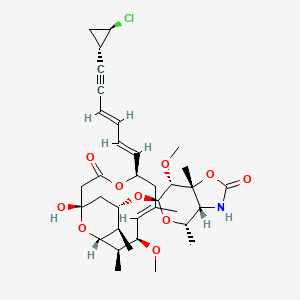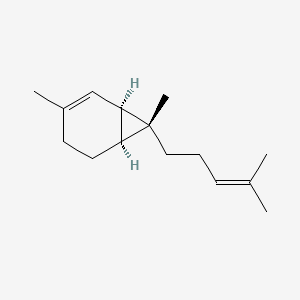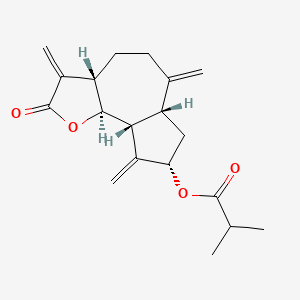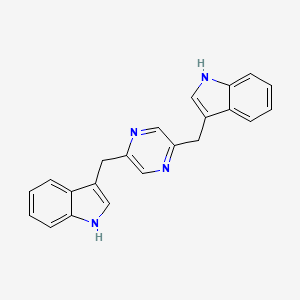![molecular formula C23H31ClO8 B1247866 (3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid](/img/structure/B1247866.png)
(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FR177391 is a 14-membered macrolide isolated from the Serratia liquefaciens and exhibits anti-hyperlipidemic activity. It has a role as a metabolite and an antilipemic drug. It is a macrolide, a hydroxy monocarboxylic acid, a cyclic ether, an acetate ester, a secondary alcohol, an organochlorine compound, an organic heterobicyclic compound and a bridged compound.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Applications
Synthesis of Pentols and Derivatives : A study by Gerber and Vogel (2001) explored the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, which are precursors for complex molecules including derivatives of the specified compound. This research is significant for the development of new synthetic methods in organic chemistry (Gerber & Vogel, 2001).
Approach to Cytochalasan Synthesis : Bailey, Thomas, Vather, and Wallis (1983) investigated macrolide formation via intramolecular Diels-Alder reactions, which are relevant to the synthesis of complex structures similar to the compound (Bailey et al., 1983).
Chemical Transformations and Derivatives
Reductive Ring Opening Studies : Cossy et al. (1995) conducted research on the reductive oxa ring opening of related compounds. Their work contributes to understanding the chemical transformations that compounds like the specified one can undergo (Cossy et al., 1995).
Dirhodium(II)-Catalyzed C-H Insertion : Yakura, Ueki, Kitamura, Tanaka, Nameki, and Ikeda (1999) explored dirhodium(II)-catalyzed C-H insertion reactions in related compounds, providing insights into novel synthetic approaches that could be applied to the compound (Yakura et al., 1999).
Bioactive Compounds and Biological Applications
Secondary Metabolites from Mangrove Plant : Anjaneyulu and Rao (2000) isolated diterpenoids from the mangrove plant Excoecaria agallocha, which structurally relate to the specified compound. Such studies are crucial for discovering new bioactive molecules (Anjaneyulu & Rao, 2000).
Synthesis of HIV Inhibitors : Rosenquist, Kvarnström, Classon, and Samuelsson (1996) synthesized enantiomerically pure cyclohexenyl and cyclohexyl purines, structurally related to the compound , as potential inhibitors of HIV. This research highlights the pharmaceutical applications of such complex molecules (Rosenquist et al., 1996).
Propiedades
Nombre del producto |
(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid |
|---|---|
Fórmula molecular |
C23H31ClO8 |
Peso molecular |
470.9 g/mol |
Nombre IUPAC |
(E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-acetyloxy-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid |
InChI |
InChI=1S/C23H31ClO8/c1-13(10-21(27)28)9-18(26)23-20-11-17(31-23)8-7-16(24)6-4-5-14(2)19(30-15(3)25)12-22(29)32-20/h5-6,9,17-20,23,26H,4,7-8,10-12H2,1-3H3,(H,27,28)/b13-9+,14-5-,16-6-/t17-,18-,19-,20-,23-/m1/s1 |
Clave InChI |
OAWOFENLLWPBEQ-VXLXENEISA-N |
SMILES isomérico |
C/C/1=C/C/C=C(/CC[C@@H]2C[C@H]([C@H](O2)[C@@H](/C=C(\C)/CC(=O)O)O)OC(=O)C[C@H]1OC(=O)C)\Cl |
SMILES canónico |
CC1=CCC=C(CCC2CC(C(O2)C(C=C(C)CC(=O)O)O)OC(=O)CC1OC(=O)C)Cl |
Sinónimos |
FR177391 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



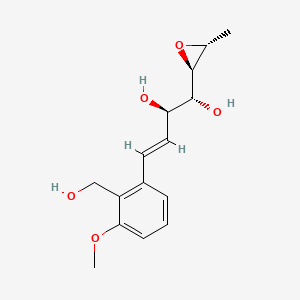
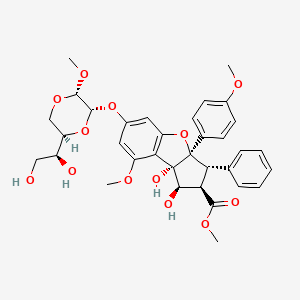


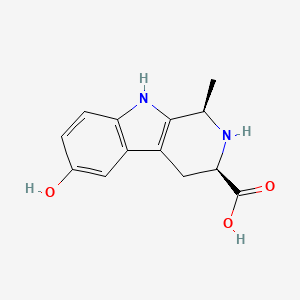

![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)
